2-chloro-6-fluoro-N-[4-(morpholine-4-carbonyl)phenyl]benzamide
Description
2-chloro-6-fluoro-N-[4-(morpholine-4-carbonyl)phenyl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chloro and fluoro substituent on a benzamide core, along with a morpholine-4-carbonyl group attached to the phenyl ring. Its unique structure imparts specific chemical and biological properties, making it a valuable subject of study.
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[4-(morpholine-4-carbonyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O3/c19-14-2-1-3-15(20)16(14)17(23)21-13-6-4-12(5-7-13)18(24)22-8-10-25-11-9-22/h1-7H,8-11H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZBBBYCEXWLGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-[4-(morpholine-4-carbonyl)phenyl]benzamide typically involves multiple steps. One common method includes the following steps:
N-acylation of morpholine: This step involves the reaction of morpholine with 2-fluoro-3-nitrobenzoyl chloride in the presence of a base such as DIPEA (N,N-diisopropylethylamine) to form (2-fluoro-3-nitrophenyl)(morpholin-4-yl)methanone.
Coupling Reaction: Finally, the amino compound is coupled with 2-chloro-6-fluorobenzoyl chloride to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-N-[4-(morpholine-4-carbonyl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzamide core can participate in nucleophilic aromatic substitution reactions.
Reduction and Oxidation: The compound can undergo reduction and oxidation reactions, particularly involving the morpholine and benzamide moieties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Reduction: Reagents like zinc and ammonium formate are used for reducing nitro groups to amines.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize specific functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while reduction reactions typically yield amine derivatives.
Scientific Research Applications
2-chloro-6-fluoro-N-[4-(morpholine-4-carbonyl)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-[4-(morpholine-4-carbonyl)phenyl]benzamide involves its interaction with specific molecular targets. The presence of the morpholine-4-carbonyl group allows it to interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets involved are still under investigation, but it is believed that the compound can affect various cellular processes through its interactions with proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
2-fluoro-3-nitrobenzoyl chloride: A precursor in the synthesis of the target compound.
(2-fluoro-3-nitrophenyl)(morpholin-4-yl)methanone: An intermediate in the synthesis process.
2-chloro-6-fluorobenzyl alcohol: A structurally related compound with different functional groups.
Uniqueness
2-chloro-6-fluoro-N-[4-(morpholine-4-carbonyl)phenyl]benzamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
